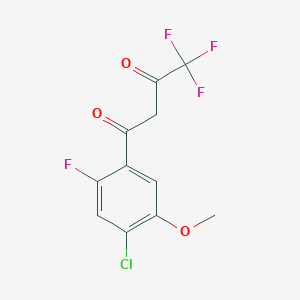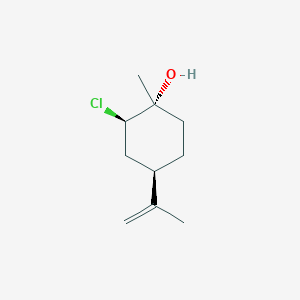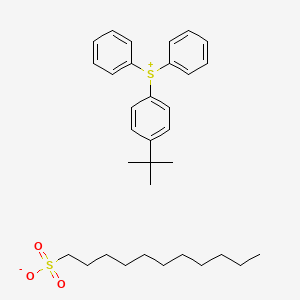
(2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran typically involves several steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the benzopyran ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
(2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-2,6-Diphenyl-tetrahydro-pyran-4-one: This compound shares a similar benzopyran structure but differs in its functional groups and stereochemistry.
(2R,3R)-Dihydromyricetin: Another benzopyran derivative with distinct biological activities.
Uniqueness
(2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran is unique due to its specific combination of ethenyl and fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
197706-48-2 |
|---|---|
Fórmula molecular |
C11H11FO |
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
(2R)-2-ethenyl-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H11FO/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h2,4,6-7,10H,1,3,5H2/t10-/m0/s1 |
Clave InChI |
ILWREBLVDOBTCS-JTQLQIEISA-N |
SMILES isomérico |
C=C[C@H]1CCC2=C(O1)C=CC(=C2)F |
SMILES canónico |
C=CC1CCC2=C(O1)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
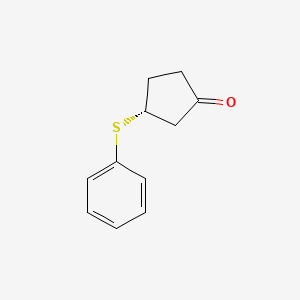
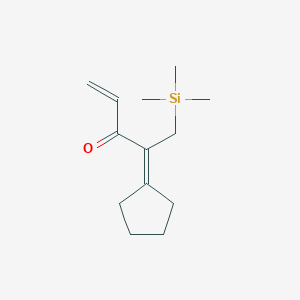
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)

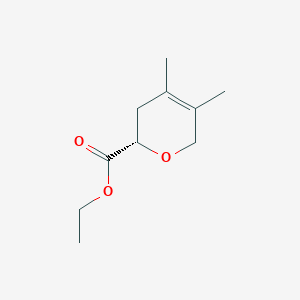
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)
